N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-13-11-19(23-16-7-5-6-8-16)25-21(22-13)20(14(2)24-25)15-9-10-17(26-3)18(12-15)27-4/h9-12,16,23H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUDAPBUAGZQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325907 | |
| Record name | N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900297-94-1 | |
| Record name | N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C21H26N4O2
- Molecular Weight : 366.5 g/mol
- CAS Number : 900297-94-1
This compound functions primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its structural features allow it to interact with targets such as:
- Kinases : Inhibition of kinase activity can lead to reduced cell proliferation in cancerous cells.
- G Protein-Coupled Receptors (GPCRs) : Modulation of GPCR activity can affect signaling pathways related to inflammation and pain.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity. A study demonstrated its efficacy against viral infections by inhibiting viral replication through interference with the viral life cycle. This suggests potential use in treating conditions such as influenza and other viral diseases .
Anticancer Activity
Several studies have highlighted the compound's anticancer properties. It has shown promise in inhibiting the growth of various cancer cell lines, including:
The mechanism involves apoptosis induction and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Study on Viral Infections :
- Anticancer Efficacy :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations reached within 2 hours post-administration.
- Metabolism : Primarily metabolized by liver enzymes with a half-life of approximately 6 hours.
- Toxicity Profile : Generally well-tolerated at therapeutic doses; however, high doses may lead to hepatotoxicity and gastrointestinal disturbances.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The pyrazolo[1,5-a]pyrimidin-7-amine scaffold is highly modular, with modifications at positions 3, 5, and 7 significantly influencing biological activity. Key analogs include:
N-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Structural Differences : Replaces the cyclopentyl group with a 4-bromophenylamine.
- Properties : Molecular weight = 453.34 g/mol; higher lipophilicity due to the bromine atom.
- Activity: Not explicitly reported, but bromine’s electron-withdrawing nature may enhance receptor binding compared to methoxy groups .
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine)
- Structural Differences : Features a bis(2-methoxyethyl)amine group and a 4-methoxy-2-methylphenyl substituent.
- Activity : Potent CRF1 receptor antagonist (IC₅₀ = 10 nM) with improved solubility due to methoxyethyl groups .
- SAR Insight : Bulky, hydrophilic amine substituents enhance CNS targeting, whereas lipophilic groups like cyclopentyl may limit blood-brain barrier penetration.
Anti-Mycobacterial Analogs (Compounds 47–51)
- Structural Features : 3-(4-Fluorophenyl) and 5-phenyl groups with pyridin-2-ylmethylamine derivatives at position 5.
- Activity : Compound 47 (MIC = 0.12 µg/mL against M. tuberculosis) highlights the importance of fluorophenyl and pyridine groups in anti-mycobacterial activity .
- SAR Insight : Electron-withdrawing substituents (e.g., fluorine) enhance potency, while methoxy groups (as in the target compound) may reduce metabolic stability.
Physicochemical Properties
*LogP values estimated using substituent contributions.
Key Trends:
- Solubility : Methoxy and pyridine groups enhance aqueous solubility (e.g., MPZP’s bis-methoxyethyl chain).
- Bioactivity : Fluorine and pyridine substituents correlate with anti-mycobacterial activity, while CRF1 antagonism requires hydrophilic amine groups.
Q & A
Q. SAR Insights :
- Fluorophenyl groups : Enhance binding to kinase targets (IC₅₀ < 100 nM in anti-cancer assays) .
- Dimethoxy substituents : Improve solubility and membrane permeability (logP reduction by 0.5–1.0) .
- Cyclopentyl vs. cyclohexyl : Cyclopentyl reduces steric clash in CRF1 receptor binding (Ki = 12 nM vs. 45 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
